molecular formula C7H5ClF3NO B1314244 2-Chloro-5-(trifluoromethoxy)aniline CAS No. 331-26-0

2-Chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1314244
CAS No.: 331-26-0
M. Wt: 211.57 g/mol
InChI Key: BRHNMISYMABKDU-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the second position and a trifluoromethoxy group at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxybenzene followed by catalytic hydrogenation. The nitration process is carried out at temperatures between -20°C and +80°C, resulting in the formation of nitro derivatives, which are then hydrogenated to yield the desired aniline compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

    Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(trifluoromethoxy)aniline is unique due to the presence of both chlorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHNMISYMABKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542836
Record name 2-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-26-0
Record name 2-Chloro-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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